(2-((Difluoromethyl)sulfonyl)phenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of this compound could involve difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .Chemical Reactions Analysis
The chemical reactions involving this compound could include the fragmentation of the 5-((difluoromethyl)sulfonyl)-1-phenyl-1H-tetrazole radical anion which yields the difluoromethyl radical . This radical can add to [LnNin+1Ar] and the resulting [Ar–Nin+2–CF2H] complex undergoes reductive elimination to release the difluoromethylarene with regeneration of LnNinX .Scientific Research Applications
Antimicrobial Activity Research
Research on similar compounds, like 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, has shown that they exhibit promising antimicrobial activities. These compounds have been synthesized and tested against various pathogenic bacterial and fungal strains. Certain derivatives demonstrated significant antimicrobial properties, suggesting potential applications in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Structural and Theoretical Studies
A detailed study on a closely related compound, [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanoneoxime, provided insights into its thermal, optical, etching, and structural characteristics. This research utilized spectroscopic techniques and X-ray diffraction studies to confirm the compound's structure, showcasing a chair conformation for the piperidine ring and a distorted tetrahedral geometry around the sulfur atom. Theoretical calculations, including density functional theory (DFT), highlighted its electronic parameters and potential applications in material science (Karthik et al., 2021).
Enzyme Inhibition and Therapeutic Applications
A series of compounds with a similar structural motif were synthesized and evaluated for their inhibitory activity against the α-glucosidase enzyme. Some of these compounds displayed considerable inhibitory activity, indicating potential therapeutic applications for diseases like diabetes. These compounds were also assessed for their hemolytic and cytotoxic profiles, essential for developing safe pharmaceutical agents (Abbasi et al., 2019).
Proton Exchange Membrane Research
In the field of energy, compounds with similar fluorophenyl and piperidinyl groups have been utilized to create new polymeric materials for fuel cell applications. For instance, comb-shaped poly(arylene ether sulfone)s were synthesized, demonstrating high proton conductivity and suitable properties as polyelectrolyte membrane materials in fuel cells. This research paves the way for the development of more efficient and durable materials for energy conversion and storage (Kim, Robertson, & Guiver, 2008).
Future Directions
The future directions in the research of this compound could involve the precise site-selective installation of CF2H onto large biomolecules such as proteins . The formation of X–CF2H bond where X is oxygen, nitrogen or sulfur is conventionally achieved upon reaction with ClCF2H; more recently, numerous protocols have achieved X–H insertion with novel non-ozone depleting difluorocarbene reagents . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
Properties
IUPAC Name |
[2-(difluoromethylsulfonyl)phenyl]-(4-thiophen-2-ylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO3S2/c18-17(19)25(22,23)15-6-2-1-4-13(15)16(21)20-9-7-12(8-10-20)14-5-3-11-24-14/h1-6,11-12,17H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRGFJBANQPTAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)C3=CC=CC=C3S(=O)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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